4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde is a complex organic compound known for its unique structure and properties It is characterized by the presence of multiple ether linkages and a benzaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde typically involves multiple steps, starting with the preparation of 2,4,5-trichlorophenol. This intermediate is then reacted with propylene oxide to form 3-(2,4,5-trichlorophenoxy)propanol. Subsequent etherification with another equivalent of propylene oxide yields 3-[3-(2,4,5-trichlorophenoxy)propoxy]propanol. Finally, this intermediate undergoes a formylation reaction to introduce the benzaldehyde group, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzoic acid.
Reduction: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the trichlorophenoxy group can enhance its binding affinity and specificity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.
Comparison with Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound used as a herbicide.
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine: Another compound with a similar trichlorophenoxy moiety.
Comparison: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde is unique due to its multiple ether linkages and the presence of a benzaldehyde group This structural complexity can confer distinct chemical and biological properties compared to simpler analogs like 2,4,5-Trichlorophenoxyacetic acid
Properties
CAS No. |
656810-16-1 |
---|---|
Molecular Formula |
C19H19Cl3O4 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
4-[3-[3-(2,4,5-trichlorophenoxy)propoxy]propoxy]benzaldehyde |
InChI |
InChI=1S/C19H19Cl3O4/c20-16-11-18(22)19(12-17(16)21)26-10-2-8-24-7-1-9-25-15-5-3-14(13-23)4-6-15/h3-6,11-13H,1-2,7-10H2 |
InChI Key |
FCGNAAGDFOJBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCOCCCOC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.